molecular formula C6H15Cl2FN2 B13459766 (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride

(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride

Cat. No.: B13459766
M. Wt: 205.10 g/mol
InChI Key: AAKUNVMEEIRMLN-ZJIMSODOSA-N
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Description

(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a fluorinated azetidine ring, which is known for its stability and reactivity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Fluorination: Introduction of the fluorine atom into the azetidine ring is achieved using fluorinating agents under controlled conditions.

    Amination: The propan-2-amine group is introduced through nucleophilic substitution reactions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The fluorinated azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride is a synthetic organic compound notable for its unique azetidine structure, which includes a fluorine atom at the 3-position of the azetidine ring. This compound is primarily studied for its potential therapeutic applications, particularly in relation to neurotransmitter systems and other biological targets.

The compound can be described by the following chemical properties:

  • Molecular Formula: C₅H₈Cl₂FN
  • Molecular Weight: 174.03 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is hypothesized to involve interaction with specific neurotransmitter receptors, potentially modulating their activity. Computational models suggest that the compound may exhibit significant binding affinity for various receptor types, which could lead to therapeutic effects.

Biological Activity and Therapeutic Potential

Research has indicated that this compound may have several biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as an agonist or antagonist at certain receptor sites.
  • Antidepressant Effects : Similar compounds with azetidine structures have shown promise in treating depression, suggesting that this compound could have similar effects.
  • Potential Antimicrobial Activity : The structural features of this compound may also confer antimicrobial properties, although empirical data is still needed to substantiate these claims.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
(S)-N-(3-fluorophenyl)propanamideContains a fluorophenyl groupPotential anti-inflammatory properties
1-(4-fluorophenyl)propan-2-amineSimilar amine structureAntidepressant effects
3-fluoropropanamideLacks azetidine structureAntimicrobial activity

This table illustrates how variations in structure can lead to different biological activities, highlighting the unique potential of this compound.

Example Study:

A study conducted on related azetidine compounds demonstrated significant antidepressant-like effects in animal models. These findings provide a basis for further investigation into the therapeutic applications of this compound.

Properties

Molecular Formula

C6H15Cl2FN2

Molecular Weight

205.10 g/mol

IUPAC Name

(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine;dihydrochloride

InChI

InChI=1S/C6H13FN2.2ClH/c1-5(8)2-9-3-6(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-;;/m1../s1

InChI Key

AAKUNVMEEIRMLN-ZJIMSODOSA-N

Isomeric SMILES

C[C@H](CN1CC(C1)F)N.Cl.Cl

Canonical SMILES

CC(CN1CC(C1)F)N.Cl.Cl

Origin of Product

United States

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